molecular formula C4H11IN4 B3141985 2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide CAS No. 49541-81-3

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

Cat. No. B3141985
CAS RN: 49541-81-3
M. Wt: 242.06 g/mol
InChI Key: QAVGUKGPTRSAHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole synthesis involves various methods such as the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . A simple and efficient approach allows the preparation of biologically active 2,4 (5)-diarylimidazoles by parallel synthesis . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1 H -imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide” can be represented by the formula C4H11IN4.


Chemical Reactions Analysis

Imidazole synthesis involves various chemical reactions. For instance, a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N -arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1 H -imidazoles .


Physical And Chemical Properties Analysis

The melting point of “2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide” is 139-140 °C .

Scientific Research Applications

Metal Complexation and Coordination Chemistry

2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide serves as a versatile ligand for metal ions. Its hydrazine moiety (–NHNH₂) can coordinate with transition metals, leading to the formation of metal complexes. For instance:

properties

IUPAC Name

(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVGUKGPTRSAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(N1)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 2
2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 3
2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 4
2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 5
2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 6
2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide

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